N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety at the 3-position. The thiophene and pyrazole moieties contribute to its aromatic and electronic properties, while the cyclobutane ring introduces conformational rigidity. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-3-1-4-11)15-7-9-17-8-6-12(16-17)13-5-2-10-19-13/h2,5-6,8,10-11H,1,3-4,7,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVNAAXNNXAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide core linked to a pyrazole ring substituted with a thiophene moiety. Its unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Properties : Pyrazole derivatives have been extensively studied for their potential as anticancer agents. For instance, certain pyrazole compounds have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Compounds featuring thiophene and pyrazole rings are also investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:
- EGFR Inhibition : Some pyrazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced cell proliferation and survival .
- Cell Signaling Modulation : The presence of the thiophene group can enhance the interaction with various cellular targets, influencing signaling pathways involved in cell growth and apoptosis.
Case Studies
A number of studies have focused on the synthesis and biological evaluation of similar pyrazole-based compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and tested their activity against MCF-7 cells. One derivative exhibited an IC₅₀ of 0.08 μM, indicating potent anticancer activity .
| Compound Name | IC₅₀ (μM) | Target |
|---|---|---|
| C5 | 0.08 | MCF-7 |
| C6 | 0.07 | EGFR |
Pharmacological Studies
In vitro studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting cytokine production and signaling pathways such as NF-kB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic features can be compared to analogs with related pyrazole-based architectures. Below is a detailed analysis, supported by a comparative table and research insights.
Structural Comparison
Key structural differences lie in the substituents on the pyrazole ring, the nature of the linker, and additional functional groups. For example, Compound 189 (synthesized in ) shares a pyrazole-acetamide backbone but differs significantly in substituents and complexity:
- Pyrazole substituents : The target compound features a thiophen-2-yl group at the pyrazole 3-position, whereas Compound 189 has 3,5-bis(difluoromethyl) groups.
- Linker and functional groups : The target compound employs an ethyl linker to a cyclobutanecarboxamide, while Compound 189 uses an acetamide linkage to a multi-ring system containing indazole, pyridine, and fluorophenyl groups.
Implications of Structural Differences
- Electronic properties : The thiophene group in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing difluoromethyl groups in Compound 189.
- Synthetic complexity : Compound 189 requires multi-step synthesis involving halogenated indazole and alkynyl pyridine intermediates, whereas the target compound’s synthesis (by analogy) likely involves simpler coupling reactions .
Pharmacological and Physicochemical Considerations
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
- Solubility : The cyclobutanecarboxamide may improve aqueous solubility compared to the highly fluorinated and aromatic Compound 189.
- Binding affinity : Thiophene-containing pyrazoles are often explored as kinase inhibitors, whereas difluoromethylpyrazoles (as in Compound 189) are common in agrochemicals and antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
